N-allyl-6-methoxy-2-naphthalenesulfonamide
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Overview
Description
N-allyl-6-methoxy-2-naphthalenesulfonamide is an organic compound with the molecular formula C14H15NO3S and a molecular weight of 277.34 g/mol. This compound has gained attention due to its unique chemical and biological properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of N-allyl-6-methoxy-2-naphthalenesulfonamide is the Enoyl-acyl carrier protein reductase enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
This compound interacts with its target, the Enoyl-acyl carrier protein reductase enzyme, inhibiting its function . This inhibition disrupts the final step of bacterial fatty acid biosynthesis , leading to a halt in the growth and proliferation of bacteria .
Biochemical Pathways
By inhibiting the Enoyl-acyl carrier protein reductase enzyme, this compound disrupts the fatty acid biosynthesis pathway . This disruption affects the production of essential components of the bacterial cell membrane, leading to a loss of structural integrity and eventual cell death .
Result of Action
The molecular and cellular effects of this compound’s action result in potent antibacterial activity . Specifically, it has been shown to have a strong inhibitory effect against various strains of bacteria, including Bacillus subtilis and Streptococcus pneumonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-6-methoxy-2-naphthalenesulfonamide typically involves the reaction of 6-methoxy-2-naphthalenesulfonyl chloride with allylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-allyl-6-methoxy-2-naphthalenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
N-allyl-6-methoxy-2-naphthalenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene core structure and are used in various applications, including organic light-emitting diodes (OLEDs) and as fluorescent probes.
Naphthalene Sulfonamides: Other naphthalene sulfonamides have similar chemical properties and are used in similar applications.
Uniqueness
N-allyl-6-methoxy-2-naphthalenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-methoxy-N-prop-2-enylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-8-15-19(16,17)14-7-5-11-9-13(18-2)6-4-12(11)10-14/h3-7,9-10,15H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKJFTGGFGGZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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